3-Benzyloxy-2-chloro-6-fluorophenylboronic acid
Overview
Description
3-Benzyloxy-2-chloro-6-fluorophenylboronic acid is a boronic acid derivative characterized by its molecular formula C13H11BClFO3. This compound features a benzene ring substituted with a benzyloxy group, a chlorine atom, and a fluorine atom, along with a boronic acid functional group. It is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid typically involves the following steps:
Bromination: Starting with 2-chloro-6-fluorophenol, bromination is performed to introduce a bromine atom at the desired position.
Benzylation: The brominated compound undergoes benzylation to attach the benzyl group, resulting in 3-benzyloxy-2-chloro-6-fluorophenol.
Boronic Acid Formation: The final step involves converting the phenol derivative to the boronic acid through a reaction with a boronic acid reagent, such as boronic acid chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid is primarily used in cross-coupling reactions, such as the Suzuki–Miyaura coupling. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles (e.g., amines, alcohols) and suitable solvents (e.g., DMF, THF) are used for substitution reactions.
Major Products Formed:
Suzuki–Miyaura Coupling: Biaryl compounds are formed.
Oxidation: Carboxylic acids or ketones can be produced.
Reduction: Alcohols or amines are common products.
Substitution: Substituted phenols or ethers are typically formed.
Scientific Research Applications
3-Benzyloxy-2-chloro-6-fluorophenylboronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: It is a key reagent in cross-coupling reactions, enabling the formation of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is utilized in the development of new drugs, particularly in the design of boronic acid-based inhibitors.
Industry: It is employed in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Benzyloxy-2-chloro-6-fluorophenylboronic acid exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transfer of the boronic acid moiety to the aryl halide, resulting in the formation of biaryl compounds. The molecular targets and pathways involved are typically associated with the palladium-catalyzed cross-coupling process.
Comparison with Similar Compounds
3-Benzyloxy-2-chloro-6-fluorophenylboronic acid is unique due to its specific substitution pattern and boronic acid functionality. Similar compounds include:
Phenylboronic Acid: Lacks the halogen substituents.
2-Chlorophenylboronic Acid: Lacks the fluorine and benzyloxy substituents.
3-Fluorophenylboronic Acid: Lacks the chlorine and benzyloxy substituents.
These compounds differ in their reactivity and applications, with this compound offering unique advantages in cross-coupling reactions due to its specific substituents.
Properties
IUPAC Name |
(2-chloro-6-fluoro-3-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-13-11(7-6-10(16)12(13)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIZYHYNGUDZKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659378 | |
Record name | [3-(Benzyloxy)-2-chloro-6-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-67-8 | |
Record name | B-[2-Chloro-6-fluoro-3-(phenylmethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957062-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Benzyloxy)-2-chloro-6-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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